molecular formula C5H6Br2N2O2 B2359230 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride CAS No. 90389-19-8

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B2359230
CAS No.: 90389-19-8
M. Wt: 285.92 g/mol
InChI Key: DPBNIEKFTIKTOA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of substituted phenylamines It is characterized by the presence of a dichlorophenyl group attached to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the imine intermediate: 3,4-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction of the imine: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield secondary amines or other reduced products.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Uniqueness

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

CAS No.

90389-19-8

Molecular Formula

C5H6Br2N2O2

Molecular Weight

285.92 g/mol

IUPAC Name

1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H6Br2N2O2/c1-3-2-8(6)5(11)9(7)4(3)10/h3H,2H2,1H3

InChI Key

DPBNIEKFTIKTOA-UHFFFAOYSA-N

SMILES

CNCC1=CC(=C(C=C1)Cl)Cl.Cl

Canonical SMILES

CC1CN(C(=O)N(C1=O)Br)Br

solubility

not available

Origin of Product

United States

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